Cas no 4535-81-3 (N-Butyl-N-(2-chloroethyl)butan-1-amine Hydrochloride)
N-Butyl-N-(2-chloroethyl)butan-1-amine Hydrochloride is a quaternary ammonium compound with applications in organic synthesis and pharmaceutical research. Its structure features a chloroethyl group, enhancing reactivity in alkylation reactions, while the butyl substituents contribute to lipophilicity. The hydrochloride salt form improves stability and solubility in polar solvents, facilitating handling in laboratory settings. This compound is particularly useful in the preparation of intermediates for bioactive molecules, including potential pharmacophores. Its well-defined chemical properties make it a reliable reagent for controlled synthetic transformations. Proper storage under anhydrous conditions is recommended to maintain its integrity.
4535-81-3 structure
Product Name:N-Butyl-N-(2-chloroethyl)butan-1-amine Hydrochloride
CAS No:4535-81-3
MF:C10H23Cl2N
MW:228.20232129097
CID:330576
PubChem ID:3083854
Update Time:2025-10-29
N-Butyl-N-(2-chloroethyl)butan-1-amine Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanamine,N-butyl-N-(2-chloroethyl)-, hydrochloride (1:1)
- dibutyl(2-chloroethyl)ammonium chloride
- Nsc165600
- NSC 165600
- N-butyl-N-(2-chloroethyl)butan-1-amine;hydrochloride
- SCHEMBL11529395
- FT-0698427
- AKOS024332521
- 4535-81-3
- 1-Butanamine, N-butyl-N-(2-chloroethyl)-, hydrochloride
- DTXSID60963369
- NSC-165600
- EINECS 224-880-2
- N-butyl-N-(2-chloroethyl)-1-butanamine hydrochloride
- N-Butyl-N-(2-chloroethyl)butan-1-amine--hydrogen chloride (1/1)
- N-Butyl-N-(2-chloroethyl)butan-1-amine Hydrochloride
-
- Inchi: 1S/C10H22ClN.ClH/c1-3-5-8-12(10-7-11)9-6-4-2;/h3-10H2,1-2H3;1H
- InChI Key: OWFDMTIOBATGBR-UHFFFAOYSA-N
- SMILES: ClCCN(CCCC)CCCC.Cl
Computed Properties
- Exact Mass: 227.12100
- Monoisotopic Mass: 227.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 8
- Complexity: 77.9
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Density: 0.903
- Boiling Point: 206.5°Cat760mmHg
- Flash Point: 78.7°C
- PSA: 4.44000
- LogP: -1.28570
N-Butyl-N-(2-chloroethyl)butan-1-amine Hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Butyl-N-(2-chloroethyl)butan-1-amine Hydrochloride Customs Data
- HS CODE:2921199090
- Customs Data:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-Butyl-N-(2-chloroethyl)butan-1-amine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B704403-10mg |
N-Butyl-N-(2-chloroethyl)butan-1-amine Hydrochloride |
4535-81-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B704403-50mg |
N-Butyl-N-(2-chloroethyl)butan-1-amine Hydrochloride |
4535-81-3 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B704403-100mg |
N-Butyl-N-(2-chloroethyl)butan-1-amine Hydrochloride |
4535-81-3 | 100mg |
$ 115.00 | 2022-06-06 |
N-Butyl-N-(2-chloroethyl)butan-1-amine Hydrochloride Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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